

Technical Guide: N-(4-Formylpyridin-3-yl)acetamide

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Compound of Interest

Compound Name: *N*-(4-formylpyridin-3-yl)acetamide

CAS No.: 1124194-63-3

Cat. No.: B1531030

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Molecular Architecture, Synthesis, and Application in Heterocyclic Scaffolding

Part 1: Executive Technical Summary

N-(4-formylpyridin-3-yl)acetamide is a critical bifunctional pyridine intermediate employed primarily in the synthesis of fused polycyclic heteroaromatics. Its structural utility lies in the ortho disposition of a protected amino group (acetamide) and a reactive carbonyl (aldehyde). This specific arrangement renders it an ideal "masked" precursor for Friedländer-type condensations, enabling the rapid assembly of naphthyridine and pyrido-pyrimidine pharmacophores found in kinase inhibitors (e.g., PIM-1, EGFR) and antimalarial agents.

Unlike the free amine analog (3-amino-4-formylpyridine), which is prone to rapid self-polymerization via intermolecular Schiff base formation, the acetamide moiety attenuates the nucleophilicity of the nitrogen. This chemical "masking" stabilizes the monomer, allowing for isolation, purification, and controlled deployment in subsequent cyclization reactions.

Core Identity Matrix

Parameter	Technical Specification
Chemical Name	N-(4-formylpyridin-3-yl)acetamide
CAS Registry Number	1124194-63-3
Molecular Formula	C ₈ H ₈ N ₂ O ₂
Molecular Weight	164.16 g/mol
Exact Mass	164.0586 Da
Physical Form	Light yellow to yellow-brown crystalline powder
Solubility Profile	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage	Inert atmosphere (N ₂ /Ar), 2–8°C (Aldehyde sensitivity)

Part 2: Synthetic Architecture & Protocols

The synthesis of **N-(4-formylpyridin-3-yl)acetamide** is non-trivial due to the sensitivity of the pyridine aldehyde. The most robust, scalable route involves the selective oxidation of the methyl precursor, N-(4-methylpyridin-3-yl)acetamide. This approach avoids handling the unstable free amino-aldehyde.

2.1. Validated Synthesis Protocol: Selenium Dioxide Oxidation

Rationale: Direct acetylation of 3-amino-4-formylpyridine is risky due to starting material instability. Oxidation of the stable methyl-acetamide precursor using Selenium Dioxide (SeO₂) is the preferred industrial method for introducing the formyl group at the 4-position of the pyridine ring.

Reagents:

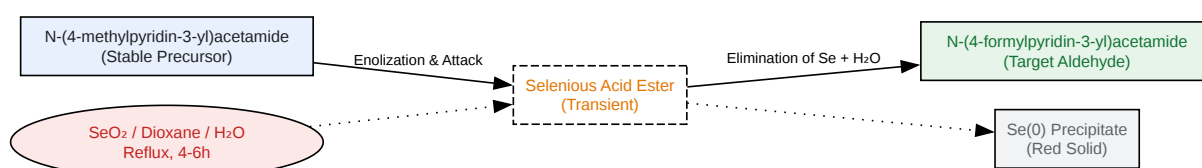
- Precursor: N-(4-methylpyridin-3-yl)acetamide (CAS: 52090-68-3)
- Oxidant: Selenium Dioxide (SeO₂)
- Solvent: 1,4-Dioxane / Water (95:5 v/v)

Step-by-Step Methodology:

- Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-(4-methylpyridin-3-yl)acetamide (10.0 mmol, 1.50 g) in 1,4-dioxane (50 mL).
- Activation: Add water (2.5 mL) to the mixture. Expert Note: A small amount of water is critical to catalyze the SeO_2 oxidation cycle by forming selenious acid in situ.
- Oxidation: Add finely powdered SeO_2 (12.0 mmol, 1.33 g) in a single portion.
- Reflux: Heat the reaction mixture to reflux (100–105°C) under an inert nitrogen atmosphere. Monitor via TLC (10% MeOH in DCM) or LC-MS.
 - Checkpoint: The reaction typically requires 4–6 hours. The solution will turn from colorless to reddish-brown as red selenium precipitates.
- Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated red selenium metal. Wash the pad with warm dioxane.
- Isolation: Concentrate the filtrate under reduced pressure to yield a crude yellow oil/solid.
- Purification: Recrystallize from ethyl acetate/hexanes or perform flash column chromatography (SiO_2 , Gradient: 0 → 5% MeOH in DCM) to isolate the target aldehyde.

Yield Expectation: 65–75% Purity Target: >95% (by ^1H NMR)

2.2. Synthetic Logic Diagram (DOT)



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Figure 1: Oxidative transformation of the methyl-pyridine precursor to the target aldehyde via Selenium Dioxide.

Part 3: Mechanistic Utility in Drug Discovery

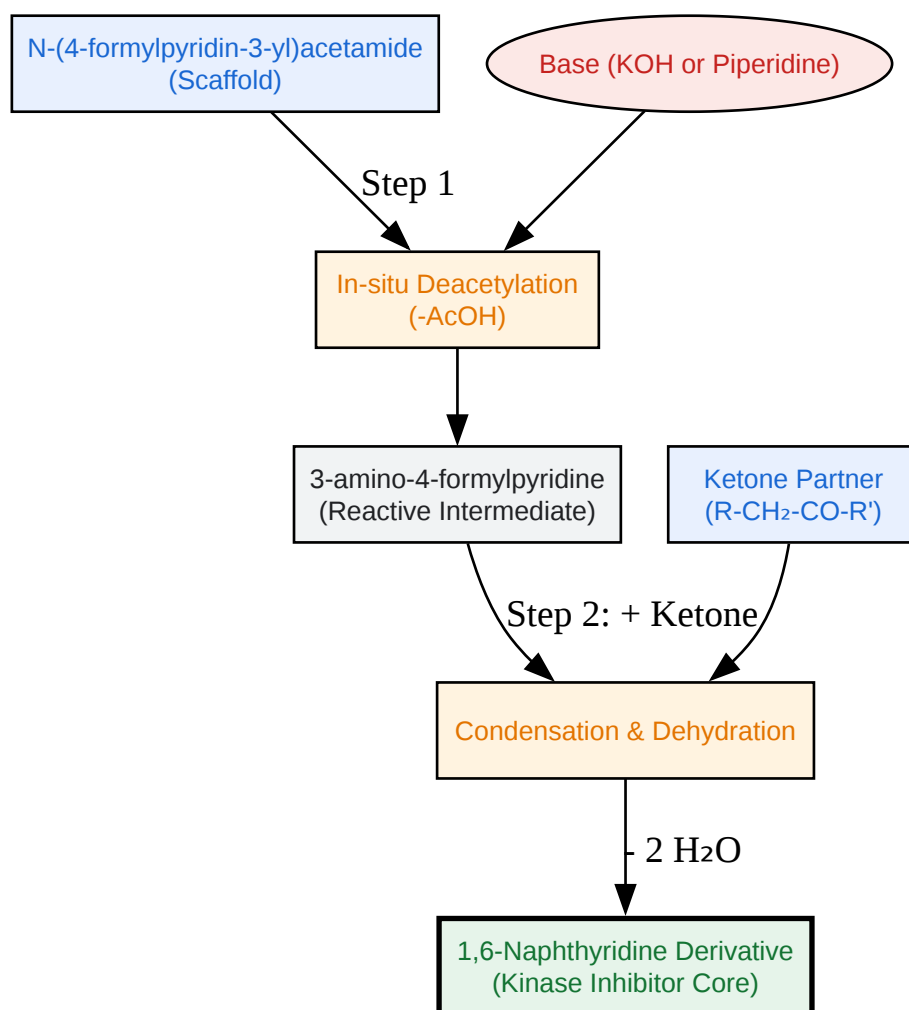
The primary value of **N-(4-formylpyridin-3-yl)acetamide** is its role as a bifunctional electrophile/nucleophile equivalent in the Friedländer synthesis.

3.1. The "Masked" Friedländer Partner

In a classical Friedländer condensation, an o-amino aldehyde reacts with a ketone to form a quinoline or naphthyridine. However, free o-amino aldehydes are unstable.

- **The Acetamide Advantage:** The acetyl group protects the amine. Under basic conditions (e.g., KOH/EtOH or piperidine), the acetamide is hydrolyzed in situ to the free amine, which immediately condenses with the aldehyde of the second partner (or the target aldehyde reacts with a ketone enolate first).
- **Reactivity Profile:**
 - **Deacetylation:** Base-mediated hydrolysis releases the reactive -NH₂.
 - **Condensation:** The -NH₂ attacks the carbonyl of a coupling partner (ketone/aldehyde).
 - **Cyclization:** Intramolecular aldol-type condensation closes the second ring.

3.2. Pathway Visualization



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Figure 2: Mechanism of in situ deprotection and cyclization to form bioactive naphthyridine scaffolds.

Part 4: Analytical Characterization

To validate the integrity of the synthesized molecule, compare experimental data against these theoretical standards.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

- Aldehyde (-CHO): A distinct singlet downfield at δ 10.0–10.5 ppm. This is the diagnostic peak.
- Amide (-NH-): Broad singlet around δ 9.8–10.2 ppm (exchangeable with D₂O).

- Pyridine Ring Protons:
 - H-2 (singlet, between N and acetamide): δ ~8.8–9.0 ppm (deshielded).
 - H-6 (doublet): δ ~8.4 ppm.
 - H-5 (doublet): δ ~7.6 ppm.
- Methyl (Acetamide): Sharp singlet at δ 2.1–2.2 ppm.

2. Mass Spectrometry (ESI-MS):

- $[M+H]^+$: Calculated: 165.06. Observed: 165.1 m/z.
- $[M+Na]^+$: Observed: 187.1 m/z.

Part 5: Safety and Handling

- Hazard Classification: GHS07 (Irritant).
- Specific Risks:
 - Aldehyde Reactivity: The formyl group is susceptible to air oxidation to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide). Store under Argon.
 - Skin/Eye Contact: Standard PPE (gloves, goggles) required.
- Spill Protocol: Adsorb on inert material (vermiculite). Do not use basic absorbents as they may trigger self-condensation.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 73942, 4-Acetamidobenzaldehyde (Analogous Chemistry). PubChem.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[Link\]](#)

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Sources

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